tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993
Overview
Description
tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including its role as a precursor in drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(3R)-3-(chloromethyl)piperidine-1-carboxylate
- tert-Butyl(3R)-3-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl(3R)-3-(fluoromethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate lies in its specific structural features and reactivity The presence of the iodine atom provides distinct chemical properties that differentiate it from other halogenated piperidine derivatives
Properties
IUPAC Name |
tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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